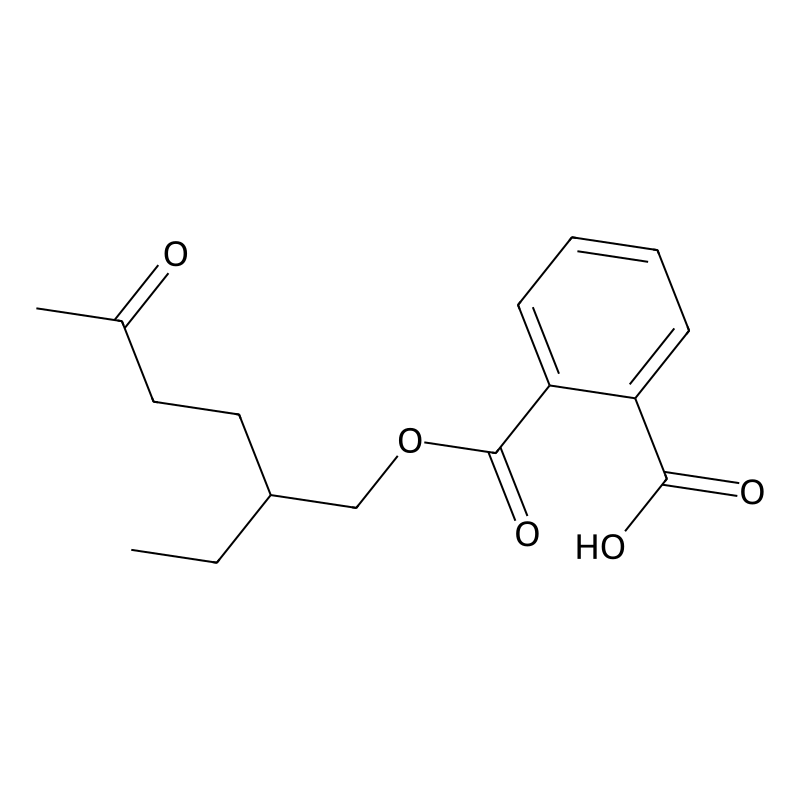

Mono(2-ethyl-5-oxohexyl)phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

MEOHP, also known as 2-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid, is a chemical compound belonging to the class of phthalic acid monoesters. While not widely used commercially, MEOHP has gained interest in scientific research due to its presence as a metabolite of the common industrial plasticizer di-(2-ethylhexyl) phthalate (DEHP) [].

MEOHP as a Biomarker for DEHP Exposure

One key application of MEOHP in scientific research lies in its use as a biomarker for exposure to DEHP. DEHP is found in various products, including plastics, building materials, and personal care products []. However, the human body readily breaks down DEHP into its metabolites, primarily MEOHP and mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) []. Measuring the levels of these metabolites in urine or blood allows researchers to assess an individual's exposure to DEHP, even if the exposure occurred days or weeks prior []. This information is valuable in studies investigating the potential health effects of DEHP exposure.

Mono(2-ethyl-5-oxohexyl)phthalate is a phthalic acid monoester derived from the condensation of one carboxy group of phthalic acid with the hydroxy group of 2-ethyl-5-oxohexanol. Its chemical formula is and it has a molecular weight of approximately 292.33 g/mol. This compound is classified as a benzoic acid ester and is known for being practically insoluble in water and exhibiting acidic properties . It serves as a metabolite of mono(2-ethylhexyl)phthalate, which itself is a breakdown product of di(2-ethylhexyl)phthalate, commonly used as a plasticizer in various consumer products .

MEOHP itself is not well-researched regarding its specific mechanism of action. However, as a metabolite of DEHP, it inherits some concerns. DEHP has been linked to potential endocrine disruption, particularly affecting male reproductive development in animal studies []. More research is needed to determine if MEOHP contributes to these effects or has its own distinct biological activity.

Research indicates that mono(2-ethyl-5-oxohexyl)phthalate exhibits low acute toxicity but may have chronic effects on health. Studies have linked exposure to phthalates, including this compound, to reproductive issues and developmental abnormalities in animal models. For instance, in utero exposure has been associated with altered reproductive system development in male offspring . Furthermore, biomonitoring studies have shown widespread presence in human urine, suggesting significant exposure levels among the population .

The synthesis of mono(2-ethyl-5-oxohexyl)phthalate typically involves the following steps:

- Starting Materials: Phthalic anhydride or phthalic acid and 2-ethyl-5-oxohexanol.

- Reaction Conditions: The reaction is usually conducted under reflux conditions in the presence of a catalyst (such as sulfuric acid) to facilitate esterification.

- Purification: The product is purified through techniques such as distillation or recrystallization to remove unreacted starting materials and by-products .

Mono(2-ethyl-5-oxohexyl)phthalate is primarily used as a plasticizer in various applications, particularly in polyvinyl chloride products. It enhances flexibility and durability in plastics, making it suitable for use in:

- Medical devices

- Food packaging materials

- Personal care products

- Detergents and soaps

Its role as a metabolite also makes it significant in toxicological studies related to phthalate exposure .

Studies have demonstrated that mono(2-ethyl-5-oxohexyl)phthalate interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma. These interactions suggest potential implications for metabolic processes and obesity-related pathways . Moreover, its presence in human biomonitoring studies highlights its relevance in assessing environmental exposure risks associated with phthalates .

Several compounds share structural similarities with mono(2-ethyl-5-oxohexyl)phthalate. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Di(2-ethylhexyl)phthalate | Widely used plasticizer; higher molecular weight | |

| Mono(2-ethylhexyl)phthalate | Direct metabolite of di(2-ethylhexyl)phthalate | |

| Mono(2-ethyl-5-hydroxyhexyl)phthalate | Another metabolite; differs by hydroxyl group | |

| Diisobutyl phthalate | Common plasticizer; associated with different health risks |

Mono(2-ethyl-5-oxohexyl)phthalate stands out due to its specific metabolic pathway from di(2-ethylhexyl)phthalate and its unique biological activity profile, indicating both its utility and potential health implications within consumer products .